molecular formula C10H18O6 B14438484 Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) CAS No. 78776-44-0

Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)

Cat. No.: B14438484
CAS No.: 78776-44-0
M. Wt: 234.25 g/mol
InChI Key: IFTUVSFGWAKOIZ-BNTLRKBRSA-N
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Description

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) is a chemical compound that combines acetic acid with a cyclohexene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol typically involves the reaction of acetic acid with a cyclohexene diol precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol include other cyclohexene diol derivatives and acetic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol apart is its unique combination of acetic acid and cyclohexene diol, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

78776-44-0

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol

InChI

InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1

InChI Key

IFTUVSFGWAKOIZ-BNTLRKBRSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(C=CC1O)O

Origin of Product

United States

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